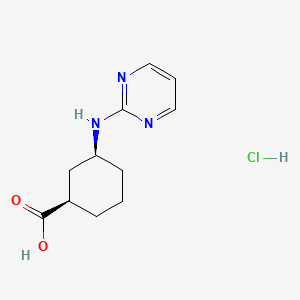

(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

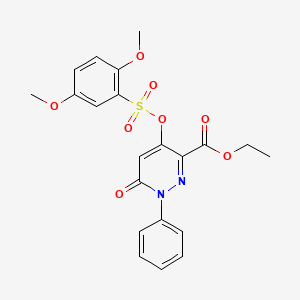

(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Recognition and Assembly

Molecular recognition studies have shown that compounds with structural similarities to "(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid; hydrochloride" can exhibit remarkable adaptability in their hydrogen-bonding capabilities. This adaptability allows them to generate persistent one-dimensional motifs, such as infinite zig-zag ribbons and chains, in complex assemblies with other molecules, such as dicarboxylic acids and metal ions. These properties highlight the potential of such compounds in the design of novel molecular architectures and materials (Karle, Ranganathan, & Haridas, 1997).

Synthetic Chemistry and Drug Design

In synthetic chemistry, related structures have been utilized in the preparation of novel heterocyclic compounds. For example, the reaction of cis- and trans-2-amino-4-cyclohexene-1-carboxylic acids with imidates leads to the formation of condensed-skeleton, bicyclic cis- and trans-pyrimidin-4-ones. Such synthetic routes and the resultant compounds are of interest in the development of new pharmaceuticals and materials (Bernáth, Stájer, Szabó, Fülöp, & Sohár, 1985).

Organogels and Supramolecular Chemistry

The introduction of hydrogen-bonding donor (carboxylic acid) and acceptor (pyridine) substituents into the peripheral positions of porphyrin compounds has been found to significantly influence their gelation properties. This effect is attributed to the interactive forces including porphyrin-porphyrin pi-pi stacking and carboxylic acid-pyridine hydrogen bonding, demonstrating the role of such compounds in developing new materials with tailored properties (Tanaka, Shirakawa, Kaneko, Takeuchi, & Shinkai, 2005).

Conformational Studies and Peptide Mimics

Research on β-oligopeptides derived from cyclopropane and cyclohexane carboxylic acids reveals unique secondary structural motifs, such as eight- and ten-membered hydrogen-bonded rings. These studies contribute to our understanding of peptide mimicry and the design of novel peptidomimetics with potential applications in drug development and molecular biology (Abele, Seiler, & Seebach, 1999).

Catalysis and Organic Synthesis

Compounds structurally related to "(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid; hydrochloride" have been utilized in novel synthetic routes, such as the deconjugative esterification of cyclohexylideneacetic acids. These reactions highlight the potential of such compounds in catalytic processes and the synthesis of complex organic molecules (Sano, Harada, Azetsu, Ichikawa, Nakao, & Nagao, 2006).

Properties

IUPAC Name |

(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11;/h2,5-6,8-9H,1,3-4,7H2,(H,15,16)(H,12,13,14);1H/t8-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFMUTPPNNOZTM-RJUBDTSPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC2=NC=CC=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)NC2=NC=CC=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2545487.png)

![2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2545491.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2545494.png)

![[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzenesulfonate](/img/structure/B2545502.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1,5-diphenyl-1,2,4-triazole-3-carboxylate](/img/structure/B2545506.png)

![[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol](/img/structure/B2545507.png)

![2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2545509.png)